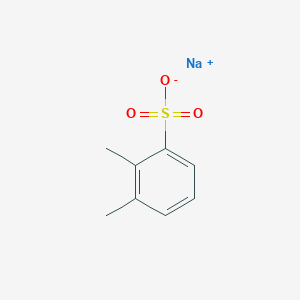
sodium;2,3-dimethylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,3-dimethylbenzenesulfonate is an organic compound with the molecular formula C8H9NaO3S. It is a sodium salt derivative of 2,3-dimethylbenzenesulfonic acid. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,3-dimethylbenzenesulfonate typically involves the sulfonation of 2,3-dimethylbenzene (o-xylene) with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction conditions usually require controlled temperatures to ensure the selective formation of the sulfonic acid derivative .
Industrial Production Methods: In industrial settings, the production of sodium 2,3-dimethylbenzenesulfonate is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The process involves the same basic steps of sulfonation and neutralization but is optimized for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2,3-dimethylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to the corresponding hydrocarbons.
Substitution: It participates in electrophilic aromatic substitution reactions due to the presence of the sulfonate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfonic acids and their derivatives.
Reduction: Hydrocarbons and related compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Sodium 2,3-dimethylbenzenesulfonate finds applications in various fields:
Chemistry: Used as a hydrotrope to enhance the solubility of hydrophobic compounds in aqueous solutions.
Biology: Employed in biochemical assays and as a surfactant in laboratory experiments.
Medicine: Investigated for its potential use in drug formulations and delivery systems.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactants
Wirkmechanismus
The mechanism by which sodium 2,3-dimethylbenzenesulfonate exerts its effects is primarily through its ability to act as a surfactant. It reduces the surface tension of aqueous solutions, thereby increasing the solubility of hydrophobic substances. This property is exploited in various applications, from industrial cleaning agents to pharmaceutical formulations .
Vergleich Mit ähnlichen Verbindungen
- Sodium 2,4-dimethylbenzenesulfonate
- Sodium 2,5-dimethylbenzenesulfonate
- Sodium 2,6-dimethylbenzenesulfonate
Comparison: While these compounds share similar structural features, sodium 2,3-dimethylbenzenesulfonate is unique due to the specific positioning of the methyl groups on the benzene ring. This positioning affects its reactivity and solubility properties, making it more suitable for certain applications compared to its isomers .
Eigenschaften
IUPAC Name |
sodium;2,3-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S.Na/c1-6-4-3-5-8(7(6)2)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIXNZFZSGLHKP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














